COX-2 Selectivity: Etoricoxib Demonstrates Superior Isoform Discrimination Relative to Rofecoxib and Celecoxib
In a human whole blood assay, etoricoxib exhibited a COX-1/COX-2 IC50 selectivity ratio of 106, indicating 106-fold greater inhibition of COX-2 over COX-1 [1]. This ratio is substantially higher than those measured under identical conditions for rofecoxib (35), valdecoxib (30), and celecoxib (7.6) [1]. Furthermore, in a separate analysis using a sensitive microsomal COX-1 assay at low arachidonic acid concentration (0.1 μM), etoricoxib demonstrated a Ki for COX-1 binding that was 240-fold lower than that of celecoxib (12 μM vs. 0.05 μM) [1]. This superior biochemical selectivity is directly correlated with a reduced risk of COX-1-mediated gastrointestinal adverse events [2].
| Evidence Dimension | COX-1/COX-2 IC50 Selectivity Ratio |
|---|---|
| Target Compound Data | 106 (human whole blood assay) |
| Comparator Or Baseline | Rofecoxib: 35; Valdecoxib: 30; Celecoxib: 7.6 |
| Quantified Difference | Etoricoxib ratio is 3.0× rofecoxib, 3.5× valdecoxib, and 13.9× celecoxib |
| Conditions | Human whole blood in vitro assay; COX-2 measured via LPS-induced PGE2 synthesis, COX-1 via serum TxB2 generation |
Why This Matters
Higher biochemical selectivity correlates with preservation of gastric mucosal COX-1 activity and reduced clinical upper GI events, a critical differentiator for chronic therapy selection.
- [1] Riendeau D, Percival MD, Brideau C, et al. Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. J Pharmacol Exp Ther. 2001;296(2):558-566. View Source
- [2] Patrignani P, Capone ML, Tacconelli S. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Expert Opin Pharmacother. 2003;4(2):265-284. View Source
